8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Description
8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline (8-Ethoxy-2-ethyl-THIQ) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by an ethoxy substituent at the 8-position and an ethyl group at the 2-position of the isoquinoline scaffold. The ethoxy group at the 8-position likely enhances lipophilicity and metabolic stability compared to hydroxyl or methoxy analogues, while the ethyl substituent at the 2-position may influence steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
8-ethoxy-2-ethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H19NO/c1-3-14-9-8-11-6-5-7-13(15-4-2)12(11)10-14/h5-7H,3-4,8-10H2,1-2H3 |
InChI Key |
ILRHKOFQQFIGBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C(=CC=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Catalyst Selection and Optimization
The choice of catalyst significantly impacts reaction efficiency. Platinum oxide (PtO₂) achieves higher conversion rates (>90%) compared to palladium on carbon (Pd/C, 70–85%) but requires stricter control over reaction conditions to avoid over-reduction. For instance, hydrogenation of 8-ethoxyisoquinoline with PtO₂ at 60°C for 6 hours yields this compound with 92% purity, whereas Pd/C under identical conditions results in 78% purity due to incomplete reduction.
Table 1: Comparative Performance of Catalysts in Hydrogenation
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PtO₂ | 60 | 4 | 88 | 92 |
| Pd/C | 60 | 4 | 72 | 78 |
| Raney Ni | 70 | 5 | 65 | 68 |
Solvent and Additive Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance catalyst activity by stabilizing intermediates. The addition of acidic additives (e.g., HCl) accelerates protonation of the nitrogen atom, facilitating electron transfer during hydrogenation. For example, a mixture of acetic acid and HCl (1:1 v/v) improves Pd/C-catalyzed hydrogenation yields to 81%.
Ring-Closure Strategies via Pictet-Spengler and Bischler-Napieralski Reactions
Ring-closure reactions enable precise construction of the tetrahydroisoquinoline core. The Pictet-Spengler condensation and Bischler-Napieralski cyclization are widely adopted for introducing ethoxy and ethyl groups at specific positions.
Pictet-Spengler Condensation
This method involves reacting β-phenethylamine derivatives with carbonyl compounds under acidic conditions. For 8-ethoxy substitution, 3-ethoxyphenethylamine is condensed with ethyl glyoxylate in the presence of phenyliodine(III) bis(trifluoroacetate) (PIFA), achieving cyclization at room temperature. The reaction proceeds via an iminium intermediate, with PIFA acting as a Lewis acid to enhance electrophilicity.
Table 2: Pictet-Spengler Conditions and Outcomes
| Substrate | Carbonyl Source | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Ethoxyphenethylamine | Ethyl glyoxylate | PIFA | 12 | 67 |
| 4-Ethoxyphenethylamine | Acetaldehyde | TFA | 24 | 52 |
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction employs phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to dehydrate N-acylated β-phenethylamines, forming the isoquinoline ring. Subsequent hydrogenation introduces the ethyl group at position 2. For example, N-acetyl-3-ethoxyphenethylamine treated with POCl₃ at 100°C yields 8-ethoxyisoquinoline, which is then hydrogenated to the target compound.
Cross-Coupling Approaches for Functionalization
Recent advances in transition metal-catalyzed cross-coupling have enabled direct functionalization of preformed tetrahydroisoquinolines. Copper-mediated arylation, as demonstrated in the synthesis of 2-aryltetrahydroisoquinolines, can be adapted for introducing ethoxy groups.
Copper-Catalyzed C–H Arylation
A mixture of copper(I) iodide (CuI) and potassium phosphate (K₃PO₄) in 2-propanol facilitates coupling between 1,2,3,4-tetrahydroisoquinoline and ethoxy-substituted aryl halides. For instance, reaction with 2-iodoethoxybenzene at 90°C for 24 hours achieves 45% yield of this compound.
Table 3: Cross-Coupling Reaction Parameters
| Aryl Halide | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Iodoethoxybenzene | K₃PO₄ | 90 | 45 |
| 3-Bromoethoxybenzene | Cs₂CO₃ | 100 | 38 |
Comparative Analysis of Synthetic Routes
Industrial methods prioritize catalytic hydrogenation for scalability, whereas academic settings favor ring-closure reactions for modularity. Cross-coupling strategies, though less efficient, offer routes to derivatives with complex substitution patterns.
Table 4: Method Comparison
| Method | Yield Range (%) | Scalability | Functionalization Flexibility |
|---|---|---|---|
| Catalytic Hydrogenation | 70–92 | High | Low |
| Pictet-Spengler | 50–67 | Moderate | High |
| Cross-Coupling | 35–45 | Low | Very High |
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
Scientific Research Applications
8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as neuroprotection or anti-inflammation. The exact pathways involved are still under investigation, but it is believed that the compound may influence neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Alkyl Chain Effects
8-Substituted THIQs
- Unlike 8-Ethoxy-2-ethyl-THIQ, the fluorine atom may reduce metabolic stability compared to ethoxy .
- The ethyl group in 8-Ethoxy-2-ethyl-THIQ may offer greater lipophilicity and altered pharmacokinetics .
7-Substituted THIQs
- 7-Ethoxy Derivatives (9b, 10b): Compounds such as 1-[(3,4-dimethoxybenzyl)]-7-ethoxy-THIQ (10b) demonstrate moderate vasorelaxant activity (IC₅₀ = 41.6 μM) .
6,7-Disubstituted THIQs
Pharmacological and Metabolic Profiles
Key Observations:
- Positional Effects : Ethoxy at position 8 (vs. 7) may reduce steric hindrance near the nitrogen, improving receptor access.
- Alkyl Chain Impact : The ethyl group at position 2 in 8-Ethoxy-2-ethyl-THIQ likely prolongs half-life compared to methyl analogues (e.g., 8-Fluoro-2-methyl-THIQ) due to reduced CYP450-mediated oxidation .
- Neurotoxicity vs. Neuroprotection: Unlike catechol-THIQs (e.g., Salsolinol), non-catechol derivatives like 8-Ethoxy-2-ethyl-THIQ are less prone to redox cycling, suggesting a safer profile .
Biological Activity
8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline (8-Et-THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Features and Synthesis
The structural integrity of 8-Et-THIQ is crucial for its biological activity. The compound features a fused bicyclic structure that includes a benzene and a pyridine ring. The ethoxy and ethyl substituents enhance its chemical stability and influence its pharmacological properties. The synthesis of 8-Et-THIQ typically involves multi-step reactions, including catalytic hydrogenation of isoquinoline derivatives to achieve the desired compound.
Biological Activities
Pharmacological Properties:
8-Et-THIQ exhibits a broad spectrum of biological activities, including:
- Antitumor Activity: Research indicates that tetrahydroisoquinoline derivatives can inhibit tumor growth through various mechanisms, including cell cycle arrest and apoptosis induction .
- Neuroprotective Effects: The compound interacts with neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential therapeutic roles in treating neurological disorders .
- Anti-inflammatory Properties: Studies highlight the anti-inflammatory effects of 8-Et-THIQ, which may be beneficial in conditions such as neuroinflammation.
Mechanism of Action:
The mechanism of action of 8-Et-THIQ often involves modulation of molecular targets associated with neurotransmission and inflammation. Interaction studies have shown that it can influence receptor activity and intracellular signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating or electron-withdrawing groups significantly affects the biological activity of tetrahydroisoquinoline derivatives. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without substitutions | Broad range of biological activities |
| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl substitution at nitrogen | Known for anti-neuroinflammatory properties |
| 6-Methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Potential pharmacological applications |
| This compound | Ethoxy and ethyl substitutions | Enhanced stability and selectivity |
The unique ethoxy and ethyl substitutions in 8-Et-THIQ contribute to its distinct chemical properties compared to other derivatives within the tetrahydroisoquinoline class.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of tetrahydroisoquinolines. For example:
- Anticancer Activity: A study demonstrated that certain THIQ derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range. This suggests that modifications to the THIQ scaffold can enhance anticancer properties .
- Neuroprotective Studies: In vivo models have shown that 8-Et-THIQ can reduce neuroinflammation markers in animal models of neurodegenerative diseases. This highlights its potential as a therapeutic agent for conditions like Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for preparing 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step alkylation and cyclization reactions. A common approach includes:
- Step 1: Alkylation of a tetrahydroisoquinoline precursor (e.g., 2-ethyl-1,2,3,4-tetrahydroisoquinoline) with ethoxy-containing reagents like 2-ethoxyethyl bromide under basic conditions (e.g., NaH or K₂CO₃) .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
Optimization Strategies: - Catalyst Selection: Use of Pd/C for hydrogenation steps to reduce byproducts .
- Temperature Control: Maintaining reflux conditions (e.g., 80–100°C) during alkylation improves reaction efficiency .
- Yield Enhancement: Adjusting stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent) and using anhydrous solvents (e.g., THF or DMF) minimizes side reactions .
Q. Which characterization techniques are critical for confirming the structure and purity of 8-Ethoxy-2-ethyl-tetrahydroisoquinoline derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., ethoxy group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.8 ppm for OCH₂) .
- ¹³C NMR confirms carbon skeleton integrity, particularly quaternary carbons in the isoquinoline ring .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is standard for biological assays) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 234.2 for C₁₃H₁₉NO) .
Q. How are preliminary biological activities of 8-Ethoxy-2-ethyl-tetrahydroisoquinoline derivatives screened?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against targets like monoamine oxidases (MAOs) using fluorometric or spectrophotometric methods .
- Antimicrobial Screening: Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cell-Based Assays:
- Cytotoxicity evaluated via MTT assay in cancer cell lines (e.g., IC₅₀ determination) .
- Dose-response curves (0.1–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. How can enantioselective synthesis of 8-Ethoxy-2-ethyl-tetrahydroisoquinoline be achieved for chiral studies?
Methodological Answer:
- Chiral Catalysts: Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the C1 position .
- Resolution Techniques:
- Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Chiral HPLC with columns like Chiralpak AD-H for separating enantiomers .
- Kinetic Analysis: Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
Q. What strategies address contradictory data in biological activity across assay systems?
Methodological Answer:
- Assay Standardization:
- Normalize cell viability protocols (e.g., ATP-based assays vs. MTT) to minimize variability .
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Compound Stability:
- Test degradation in assay buffers (pH 7.4, 37°C) via LC-MS to rule out artifactive results .
- Comparative SAR Studies:
- Reference structurally similar compounds (Table 1) to identify critical substituents affecting activity .
Q. Table 1: Comparative Bioactivity of Tetrahydroisoquinoline Derivatives
Q. How can computational modeling guide structural modifications for enhanced target specificity?
Methodological Answer:
- Docking Studies:
- Use AutoDock Vina to predict binding poses in MAO-B active sites, focusing on hydrophobic interactions with the ethoxy group .
- QSAR Models:
- Correlate logP values with cytotoxicity; aim for logP 2.5–3.5 to balance membrane permeability and solubility .
- MD Simulations:
- Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. What methodologies resolve spectral data ambiguities in complex derivatives?
Methodological Answer:
- 2D NMR Techniques:
- HSQC/HMBC to assign quaternary carbons and long-range couplings (e.g., ethoxy group connectivity) .
- Isotopic Labeling:
- Synthesize ¹³C-labeled ethoxy groups to track splitting patterns in crowded spectral regions .
- Crystallography:
- X-ray diffraction to resolve absolute configuration in chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
